molecular formula SO2F2<br>F2O2S B034953 Sulfuryl fluoride CAS No. 2699-79-8

Sulfuryl fluoride

Cat. No. B034953
M. Wt: 102.06 g/mol
InChI Key: OBTWBSRJZRCYQV-UHFFFAOYSA-N
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Patent
US08530109B2

Procedure details

A perfluorinated polymer precursor (film thickness: 25 μm, sulfonyl fluoride form, EW1100) was treated with 1,1,3,3-tetramethylguanidine in dimethylformamide (DMF) solution at 90° C. for 24 hr. After washing with water, the membrane was dried under a vacuum plate at 75° C. The absorption by C═N was observed at 1525-1580 cm−1 by FT-IR, and C═N and N—CH3 peak was observed at 162 and 39.5 ppm by C-NMR, respectively. Tetramethlguanidine functionalized perfluorinated polymers were further treated with dimethyl sulfate (DMS) in DMF at 90° C. for 24 hr. Pentamethylguanidine functionalized perfluorinated polymer was obtained. Guanidine functionalized perfluorinated polymers were further treated with 1 M NaOH for 4 hr at boiling temperature followed by washing with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(F)(F)(=O)=O.[CH3:6][N:7]([CH3:13])[C:8]([N:10]([CH3:12])[CH3:11])=[NH:9].[CH3:14]N(C)C=O>>[CH3:6][N:7]([CH3:13])[C:8](=[N:9][CH3:14])[N:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
the membrane was dried under a vacuum plate at 75° C
CUSTOM
Type
CUSTOM
Details
The absorption by C═N
ADDITION
Type
ADDITION
Details
Tetramethlguanidine functionalized perfluorinated polymers were further treated with dimethyl sulfate (DMS) in DMF at 90° C. for 24 hr
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
CN(C(N(C)C)=NC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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